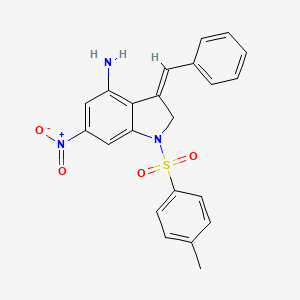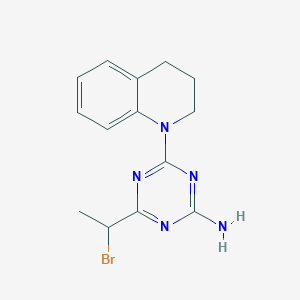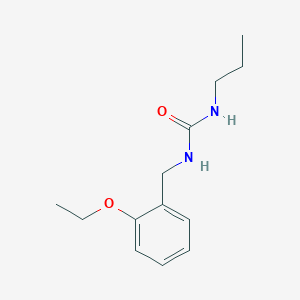
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Overview
Description
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE is a complex organic compound that features a benzylidene group, a sulfonyl group, and a nitro group attached to an indoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-nitroindoline with benzaldehyde in the presence of a base to form the benzylidene derivative. This intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The benzylidene group can be hydrogenated to form the corresponding indoline derivative.
Substitution: The sulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfonyl group.
Major Products Formed
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding indoline derivative.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline: Similar structure but with an additional nitro group.
4-[(4-methylphenyl)sulfonyl]-6-nitroindoline: Lacks the benzylidene group.
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-indoline: Lacks the nitro group.
Uniqueness
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(3Z)-3-benzylidene-1-(4-methylphenyl)sulfonyl-6-nitro-2H-indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-15-7-9-19(10-8-15)30(28,29)24-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(25(26)27)13-21(22)24/h2-13H,14,23H2,1H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQOZDDZOBDSX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3)C4=C(C=C(C=C42)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3)/C4=C(C=C(C=C42)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4315672.png)
![3-BROMO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4315682.png)
![Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate](/img/structure/B4315688.png)
![6-(1,3-benzodioxol-5-yl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4315697.png)
![2-[4-Ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4315702.png)
![1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4315703.png)
![1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4315711.png)
![3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4315714.png)
![1-[2-(4-chlorophenyl)vinyl]-9H-beta-carboline](/img/structure/B4315717.png)
![3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315720.png)
![4'-(4-chlorophenyl)-3''-(4-methoxybenzyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4315728.png)
![9-(1-adamantyl)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4315750.png)
